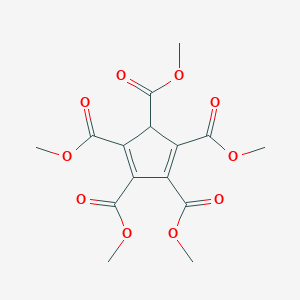

Pentaméthylcyclopentadiène-1,2,3,4,5-pentacarboxylate

Vue d'ensemble

Description

Applications De Recherche Scientifique

Pentamethyl cyclopentadiene-1,2,3,4,5-pentacarboxylate has a wide range of applications in scientific research:

Biology: The compound’s derivatives are explored for their potential biological activities and interactions with biomolecules.

Mécanisme D'action

Mode of Action

The compound serves as a precursor to the ligand 1,2,3,4,5-pentamethylcyclopentadienyl, often denoted as Cp* . It undergoes radical cation catalyzed cycloaddition with electron-rich allenes to form Diels-Alder products .

Biochemical Pathways

The compound is involved in the synthesis of [CpRh(bpy)H2O]2+ (where Cp = pentamethylcyclopentadienyl and bpy = 2,2’-bipyridine), which acts as an electron mediator in the NADH regeneration process .

Result of Action

The compound’s action results in the formation of Diels-Alder products through a radical cation catalyzed cycloaddition with electron-rich allenes . It also plays a role in the synthesis of [Cp*Rh(bpy)H2O]2+, an electron mediator in the NADH regeneration process .

Analyse Biochimique

Biochemical Properties

It is known to serve as a precursor to the ligand 1,2,3,4,5-pentamethylcyclopentadienyl

Molecular Mechanism

The molecular mechanism of action of Pentamethyl cyclopentadiene-1,2,3,4,5-pentacarboxylate is not well defined. It is known to undergo radical cation catalyzed cycloaddition with electron-rich allenes to form Diels-Alder product

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of pentakis(methoxycarbonyl)cyclopentadiene typically involves the reaction of cyclopentadiene with methoxycarbonylating agents under controlled conditions. One common method involves the use of dimethyl carbonate in the presence of a base, such as sodium methoxide, to achieve the methoxycarbonylation of cyclopentadiene .

Industrial Production Methods

While specific industrial production methods for pentakis(methoxycarbonyl)cyclopentadiene are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity suitable for industrial applications .

Analyse Des Réactions Chimiques

Types of Reactions

Pentamethyl cyclopentadiene-1,2,3,4,5-pentacarboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: The methoxycarbonyl groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophilic substitution reactions using reagents like sodium methoxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, such as halides or amines .

Comparaison Avec Des Composés Similaires

Similar Compounds

- 1,2,3,4,5-Pentacarbomethoxycyclopentadiene

- 1,3-Cyclopentadiene-1,2,3,4,5-pentacarboxylic acid

- 1,2,3,4,5-Pentamethyl ester

- Pentamethyl cyclopentadiene-1,2,3,4,5-pentacarboxylate

Uniqueness

Pentamethyl cyclopentadiene-1,2,3,4,5-pentacarboxylate stands out due to its high degree of substitution, which imparts unique chemical properties such as strong acidity and stability. These characteristics make it particularly useful in applications requiring robust and reactive organic acids .

Activité Biologique

Pentamethyl cyclopentadiene-1,2,3,4,5-pentacarboxylate (C15H16O10), also known by its CAS number 16691-59-1, is a compound of significant interest in organic chemistry and medicinal research due to its unique structural properties and potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, biochemical pathways, and applications in various fields.

Overview of the Compound

Pentamethyl cyclopentadiene-1,2,3,4,5-pentacarboxylate is characterized by its pentacarboxylate structure and the presence of five methyl groups on the cyclopentadiene ring. This configuration contributes to its reactivity and interaction with biomolecules. The compound is primarily utilized as a precursor for synthesizing various ligands and catalysts in organic synthesis.

Mode of Action

The biological activity of pentamethyl cyclopentadiene-1,2,3,4,5-pentacarboxylate is largely attributed to its role as a precursor to the ligand 1,2,3,4,5-pentamethylcyclopentadienyl (Cp*). This ligand forms metal complexes that can mediate electron transfer processes crucial for biochemical reactions. For instance, it participates in the synthesis of complexes such as , which plays a role in NADH regeneration processes in cellular metabolism.

Biochemical Pathways

The compound's interaction with electron-rich substrates allows it to undergo radical cation-catalyzed cycloaddition reactions. These reactions facilitate the formation of Diels-Alder products that are vital in synthesizing complex organic molecules. The radical cation mechanism enhances the reactivity of pentamethyl cyclopentadiene derivatives towards various nucleophiles .

Antioxidant Properties

Research indicates that derivatives of pentamethyl cyclopentadiene exhibit antioxidant activities. These properties are essential for combating oxidative stress in biological systems. The ability to scavenge free radicals contributes to potential therapeutic applications in preventing cellular damage associated with various diseases .

Anticancer Potential

Recent studies have explored the anticancer potential of pentamethyl cyclopentadiene derivatives. These compounds have shown promise in inhibiting cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest. For example, certain derivatives have been tested against human cancer cell lines with encouraging results .

Study 1: Antioxidant Activity Evaluation

A study evaluated the antioxidant activity of pentamethyl cyclopentadiene derivatives using various assays (DPPH and ABTS radical scavenging assays). The results indicated that specific derivatives exhibited significant radical scavenging activity compared to standard antioxidants like ascorbic acid. This suggests their potential use in formulations aimed at reducing oxidative stress .

| Compound | DPPH Scavenging Activity (%) | ABTS Scavenging Activity (%) |

|---|---|---|

| Derivative A | 78% | 85% |

| Derivative B | 65% | 72% |

| Ascorbic Acid | 90% | 95% |

Study 2: Anticancer Activity Assessment

In vitro studies assessed the cytotoxic effects of pentamethyl cyclopentadiene derivatives on various cancer cell lines (e.g., HeLa and MCF-7). The findings revealed that certain derivatives significantly inhibited cell growth and induced apoptosis:

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| HeLa | 15 | Apoptosis induction |

| MCF-7 | 20 | Cell cycle arrest |

Propriétés

IUPAC Name |

pentamethyl cyclopenta-1,3-diene-1,2,3,4,5-pentacarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16O10/c1-21-11(16)6-7(12(17)22-2)9(14(19)24-4)10(15(20)25-5)8(6)13(18)23-3/h6H,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJNIOTQAGXGMFK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1C(=C(C(=C1C(=O)OC)C(=O)OC)C(=O)OC)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90333253 | |

| Record name | Pentamethyl cyclopentadiene-1,2,3,4,5-pentacarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90333253 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

356.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16691-59-1 | |

| Record name | Pentamethyl cyclopentadiene-1,2,3,4,5-pentacarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90333253 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula, weight, and key spectroscopic data for Pentakis(methoxycarbonyl)cyclopentadiene?

A1: Pentakis(methoxycarbonyl)cyclopentadiene has the molecular formula C15H16O10 and a molecular weight of 356.29 g/mol. Spectroscopic studies, including infrared (IR), ultraviolet-visible (UV-Vis), and nuclear magnetic resonance (NMR) spectroscopy, have been instrumental in characterizing this compound.

- IR spectroscopy reveals characteristic stretching vibrations for the carbonyl groups present in the molecule. []

- 1H and 13C NMR spectroscopy provide detailed information about the electronic environment and connectivity of the hydrogen and carbon atoms in the molecule, respectively. [, ]

- UV-Vis spectroscopy highlights the electronic transitions within the molecule and provides insights into its electronic structure. []

Q2: Is Pentakis(methoxycarbonyl)cyclopentadiene air-stable? What about its solubility?

A2: Yes, Pentakis(methoxycarbonyl)cyclopentadiene and many of its metal salts are air-stable, making them convenient for handling and storage. [, ] The compound exhibits good solubility in polar solvents like water and alcohols but limited solubility in non-polar solvents. [] This solubility profile is crucial for its applications in various chemical reactions and in the formation of metal complexes.

Q3: What is significant about the acidity of Pentakis(methoxycarbonyl)cyclopentadiene?

A3: Pentakis(methoxycarbonyl)cyclopentadiene is a strong organic acid. [] This acidity arises from the stability of the conjugate base, the Pentakis(methoxycarbonyl)cyclopentadienyl anion ([C5(CO2Me)5]−), which is stabilized by resonance delocalization of the negative charge over the five carbonyl groups. This anion readily forms salts with various cations, including alkali metals, alkaline earth metals, and transition metals.

Q4: How does Pentakis(methoxycarbonyl)cyclopentadiene react with transition metals?

A4: Pentakis(methoxycarbonyl)cyclopentadiene reacts with a variety of transition metals, forming diverse metal complexes. [, , , , , , , , ] The nature of the metal-ligand bonding in these complexes depends on the metal's properties:

- "Harder" metals, like Fe(II) and Cu(II), tend to coordinate through the oxygen atoms of the ester carbonyl groups. []

- "Softer" metals, such as silver(I) and gold(I), often exhibit interactions with the π-electrons of the cyclopentadienyl ring, forming complexes with varying degrees of σ- and η3-coordination. [, , ]

Q5: Can you give an example of an unusual reaction involving Pentakis(methoxycarbonyl)cyclopentadiene?

A5: One intriguing reaction involves the interaction of Pentakis(methoxycarbonyl)cyclopentadiene with tetra-acetatodirhodium. [] This reaction leads to the unusual replacement of two methoxycarbonyl (CO2Me) groups on each η5 ligand by hydrogen atoms, forming a novel rhodicinium salt, [Rh{η5-C5H2(CO2Me)3}2][C5(CO2Me)5]. This unexpected substitution highlights the unique reactivity of this cyclopentadiene derivative in the presence of certain transition metal complexes.

Q6: What about the reactivity of 5-alkyl substituted Pentakis(methoxycarbonyl)cyclopentadienes?

A6: 5-Alkyl substituted derivatives of Pentakis(methoxycarbonyl)cyclopentadiene, like 5-benzyl-1,2,3,4,5-pentakis(methoxycarbonyl)cyclopentadiene, exhibit interesting thermal rearrangement behavior. [, , ] Upon heating, they undergo [, ]-sigmatropic rearrangements, where the methoxycarbonyl groups migrate around the cyclopentadienyl ring. This rearrangement occurs via a concerted mechanism, where the migrating group shifts simultaneously with the breaking and forming of carbon-carbon bonds.

Q7: What are some potential applications of Pentakis(methoxycarbonyl)cyclopentadiene and its derivatives?

A7: While not a pharmaceutical agent, the unique properties of Pentakis(methoxycarbonyl)cyclopentadiene and its derivatives hold promise for various applications:

- Catalysis: The metal complexes formed with this ligand could potentially act as catalysts in a variety of organic reactions. [] Further research is needed to explore their catalytic activity and selectivity.

Q8: What are some future research directions for Pentakis(methoxycarbonyl)cyclopentadiene?

A8: Several research avenues remain open for further exploration:

- Expanding the library of metal complexes: Synthesizing and characterizing new metal complexes with this ligand could unveil novel structures and reactivity patterns. [, , , ] This would enhance our understanding of the coordination chemistry of this versatile ligand and potentially lead to the discovery of new applications.

- Detailed mechanistic studies: Investigating the mechanisms of reactions involving Pentakis(methoxycarbonyl)cyclopentadiene and its metal complexes, such as the [, ]-sigmatropic rearrangements or the unusual substitution reactions observed with rhodium complexes, will provide valuable insights into their reactivity and guide the development of new synthetic methodologies. [, ]

- Exploring applications in catalysis: The electron-withdrawing nature of the methoxycarbonyl groups could impart interesting reactivity to the metal center in catalytic reactions. [] Systematic studies are required to assess the catalytic potential of these complexes in a variety of organic transformations.

- Crystallographic studies have been crucial in elucidating the solid-state structures of the diene and its metal complexes. These studies have revealed fascinating structural motifs, such as the fulvenoid configuration of the diene in the solid state and the diverse coordination modes adopted by the ligand in its metal complexes. [, , , , , , , , , , , , , , , , , , , ]

- Mass spectrometry techniques, including electron impact (EI) and fast-atom bombardment (FAB), have been employed to study the fragmentation patterns of these compounds, providing valuable information about their stability and decomposition pathways. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.